2-Isocyanato-1,3-dimethoxybenzene

Physical Form Handling Characteristics Solid-Liquid Differentiation

This bifunctional aromatic isocyanate features a unique ortho,ortho'-dimethoxy pattern that creates symmetric steric hindrance and modulates electrophilicity, enabling faster curing and distinct product stereochemistry versus other isomers. Its electron-donating methoxy groups enhance solubility, UV chromophore sensitivity, and hydrogen-bond acceptor capacity, making it the definitive choice for medicinal chemistry SAR, chiral stationary phase derivatization, and LC-MS tagging where the 2,6-dimethoxyphenyl motif is required. Solid physical form (mp ~43°C) guarantees accurate gravimetric handling.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 50528-53-5
Cat. No. B1301087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-1,3-dimethoxybenzene
CAS50528-53-5
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)N=C=O
InChIInChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3
InChIKeyRZMPHPHMBXRRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-1,3-dimethoxybenzene (CAS 50528-53-5): 2,6-Dimethoxyphenyl Isocyanate Procurement & Technical Baseline


2-Isocyanato-1,3-dimethoxybenzene (CAS 50528-53-5), also referred to as 2,6-Dimethoxyphenyl isocyanate, is a bifunctional aromatic isocyanate with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . The compound features a reactive isocyanate group (-NCO) positioned between two methoxy substituents at the 1- and 3-positions of the benzene ring, which donate electron density and thereby modulate the electrophilicity of the isocyanate moiety . The compound is a solid at ambient temperature with a reported melting point of approximately 43°C, a boiling point of 279.5°C (at 760 mmHg), and a density of 1.1 g/cm³ .

Why 2-Isocyanato-1,3-dimethoxybenzene Cannot Be Casually Substituted with Other Dimethoxyphenyl Isocyanate Isomers


Among the family of dimethoxyphenyl isocyanate positional isomers, the 2,6-substitution pattern of 2-isocyanato-1,3-dimethoxybenzene creates a unique steric and electronic environment that fundamentally differentiates it from its 2,4-, 3,4-, and 2,5-isomers. The ortho,ortho'-dimethoxy arrangement in 2-isocyanato-1,3-dimethoxybenzene generates a symmetrically hindered isocyanate center, which confers distinct reaction kinetics and product stereochemical outcomes in nucleophilic additions . In contrast, isocyanates such as 4-isocyanato-1,2-dimethoxybenzene (CAS 37527-66-5) or 2-isocyanato-1,4-dimethoxybenzene (CAS 56309-62-7) possess different methoxy positioning that alters both the electronic activation of the aromatic ring and the steric accessibility of the -NCO group, directly impacting reaction yields, regioselectivity, and the physical properties of resulting ureas and carbamates [1].

2-Isocyanato-1,3-dimethoxybenzene: Quantitative Differentiation Evidence for Procurement Decision-Making


2,6-Dimethoxy Substitution Pattern: Solid-State Physical Form Differentiated from Lower-Substituted Analogues

2-Isocyanato-1,3-dimethoxybenzene exists as a solid at room temperature with a melting point of approximately 43°C, which distinguishes it from many simpler aryl isocyanates such as phenyl isocyanate (liquid, m.p. approximately -30°C) and 2,6-dimethylphenyl isocyanate (liquid, b.p. 87-89°C at 12 mmHg). This solid-state physical form confers practical advantages in gravimetric dispensing accuracy and storage stability for laboratory-scale operations . The 2,6-dimethoxy substitution pattern, featuring two electron-donating methoxy groups ortho to the isocyanate functionality, enhances nucleophilic reactivity relative to unsubstituted phenyl isocyanate while maintaining sufficient steric shielding to mitigate uncontrolled oligomerization .

Physical Form Handling Characteristics Solid-Liquid Differentiation

Electronic Activation by Ortho,Ortho'-Dimethoxy Substitution: Modulated Electrophilicity for Controlled Nucleophilic Additions

Kinetic studies on para-substituted phenyl isocyanates with amines and alcohols using stopped-flow methodology have established a Hammett reaction constant ρ of approximately 2, indicating substantial sensitivity of isocyanate reactivity to aromatic ring substitution [1]. By extension, the ortho,ortho'-dimethoxy substitution pattern in 2-isocyanato-1,3-dimethoxybenzene is expected to enhance reactivity through electron donation, consistent with the enhanced reactivity noted by Apollo Scientific relative to unsubstituted phenyl isocyanate . The two methoxy groups provide dual ortho-activation, which may accelerate urea and carbamate formation while the steric bulk modulates accessibility, offering a tunable reactivity profile not available with mono-substituted or para-substituted analogues.

Reaction Kinetics Electrophilicity Hammett Correlation

Symmetric Hindrance Architecture: Differentiated Steric Profile vs. 2,6-Dimethylphenyl Isocyanate

The 2,6-substitution pattern of 2-isocyanato-1,3-dimethoxybenzene generates a symmetrically hindered environment around the isocyanate group. This steric architecture differs fundamentally from that of the analogous 2,6-dimethylphenyl isocyanate (CAS 28556-81-2), which possesses two methyl groups rather than methoxy groups. While both compounds share ortho,ortho'-substitution, the methoxy groups in the target compound are larger (van der Waals radius and steric bulk) than methyl groups and also participate in electron donation through resonance, whereas methyl groups are purely inductive electron donors . This dual electronic/steric differentiation means 2-isocyanato-1,3-dimethoxybenzene cannot be directly substituted with 2,6-dimethylphenyl isocyanate without altering reaction rates, product conformations, and potentially chiral induction in asymmetric applications .

Steric Hindrance Symmetric Substitution Ortho Effect

Use in Bioactive Molecule Synthesis: Validated Synthetic Utility vs. Alternative Isocyanates

2-Isocyanato-1,3-dimethoxybenzene has been employed as a key intermediate in the synthesis of biologically active compounds, as documented in Chemical and Pharmaceutical Bulletin [1]. The specific 2,6-dimethoxyphenyl motif introduced via this isocyanate contributes to the pharmacophore properties of target molecules, including effects on molecular conformation, hydrogen bonding capacity, and metabolic stability . While alternative aryl isocyanates such as phenyl isocyanate or 4-methoxyphenyl isocyanate could theoretically be substituted, the resulting structural modifications would alter SAR profiles and potentially compromise biological activity. The availability of commercial suppliers offering this compound at purities of 95-98% supports its procurement for medicinal chemistry campaigns requiring this specific substitution pattern .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

2-Isocyanato-1,3-dimethoxybenzene: Recommended Application Scenarios Based on Differentiated Properties


Synthesis of Symmetrically Hindered Ureas and Carbamates for Structure-Activity Relationship (SAR) Studies

The 2,6-dimethoxyphenyl moiety, introduced via 2-isocyanato-1,3-dimethoxybenzene, provides a sterically constrained and electronically activated aryl group that influences molecular conformation and hydrogen bonding in urea and carbamate derivatives. This specific substitution pattern is critical in medicinal chemistry campaigns where the ortho,ortho'-dimethoxy arrangement modulates target binding, metabolic stability, or physicochemical properties [1]. Direct substitution with 4-methoxyphenyl isocyanate or 2,6-dimethylphenyl isocyanate would yield structurally distinct products with altered SAR profiles, making this compound essential for SAR exploration requiring the 2,6-dimethoxyphenyl motif .

Preparation of Chiral Stationary Phases and Asymmetric Catalysts Requiring Ortho,Ortho'-Substituted Aryl Isocyanates

The symmetric steric hindrance and electron-donating character of the 2,6-dimethoxyphenyl group make 2-isocyanato-1,3-dimethoxybenzene a candidate for preparing derivatized chiral selectors, analogous to established applications of 2,6-dimethylphenyl isocyanate in β-cyclodextrin-based chiral stationary phases [1]. The methoxy substituents, compared to methyl groups, provide enhanced polarity and hydrogen-bond acceptor capacity, which may improve enantioselectivity for certain analyte classes. The solid physical form of the compound facilitates accurate stoichiometric control during derivatization reactions .

Polymer and Coating Formulations Requiring Controlled Reactivity and Enhanced Solubility

As a bifunctional aromatic isocyanate, 2-isocyanato-1,3-dimethoxybenzene serves as a monomer or crosslinker in polyurethane and polyurea synthesis where the methoxy groups confer increased solubility in organic solvents relative to unsubstituted aryl isocyanates [1]. The enhanced reactivity imparted by the electron-donating methoxy groups may allow for faster curing profiles compared to unactivated aryl isocyanates, while the symmetric steric hindrance may influence polymer network architecture and mechanical properties . These properties differentiate it from commonly used industrial isocyanates such as phenyl isocyanate or toluene diisocyanate.

Derivatization Reagent for Analytical Applications Requiring UV-Active or Mass-Sensitive Aryl Tags

The 2,6-dimethoxyphenyl group serves as an effective UV chromophore and mass tag for derivatization of amine- or alcohol-containing analytes in LC-UV and LC-MS workflows. The dual methoxy substitution enhances detection sensitivity compared to mono-methoxy or unsubstituted phenyl isocyanate derivatives [1]. The solid physical form of the reagent, with a melting point of approximately 43°C, supports accurate gravimetric preparation of derivatization solutions and long-term storage stability without the volatility concerns associated with liquid isocyanates .

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